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molecular formula C12H9NO2 B8495141 2-(Quinolin-6-yl)acrylic acid

2-(Quinolin-6-yl)acrylic acid

Cat. No. B8495141
M. Wt: 199.20 g/mol
InChI Key: UFHHRYMWXVEZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217056B2

Procedure details

Accordingly, as shown in step iii of Scheme 1, methyl 2-(quinolin-6-yl)acrylate (75.0 g) was dissolved in a solution containing sodium hydroxide (65.2 g, 1.63 mol) in 1.1 liters of tetrahydrofuran and 1.1 liters of water. The reaction was stirred at room temperature overnight. The organic layer was partitioned off and the aqueous layer washed with 500 mL of toluene. The aqueous layer was then cooled with an ice bath and acidified by dropwise addition of concentrated HCl until a pH of 4.5 was achieved (about 125 mL of conc. HCl, 1.508 mol), resulting in a white precipitate. After the addition was complete, the reaction was stirred for an additional 0.5 hour at 5° C. The precipitate was collected by vacuum filtration, washed with water, washed with methyl t-butyl ether, and dried under vacuum to afford 2-(quinolin-6-yl)acrylic acid (compound 1003, 36.2 g): ESMS (M+1), 200.06; 1H NMR (300.0 MHz, DMSO-d6) δ 13.01 (1H, s), 8.91 (1H, dd, J=1.8, 4.2 Hz), 8.40 (1H, d, J=7.5 Hz), 8.07 (1H, d, J=1.8 Hz), 8.01 (1H, d, J=8.7 Hz), 7.84 (1H, dd, J=1.9, 8.9 Hz), 7.55 (1H, dd, J=1.2, 8.4 Hz), 6.39 (1H, d, J=0.9 Hz), 6.17 (1H, d, J=0.9 Hz).
Name
methyl 2-(quinolin-6-yl)acrylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
65.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=[CH2:16])[C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>O1CCCC1.O>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=[CH2:16])[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(quinolin-6-yl)acrylate
Quantity
75 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(C(=O)OC)=C
Step Two
Name
Quantity
65.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a solution
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned off
WASH
Type
WASH
Details
the aqueous layer washed with 500 mL of toluene
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was then cooled with an ice bath
ADDITION
Type
ADDITION
Details
acidified by dropwise addition of concentrated HCl until a pH of 4.5
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 0.5 hour at 5° C
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with methyl t-butyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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